molecular formula C8H6BrN B074566 3-Bromo-1h-indole CAS No. 1484-27-1

3-Bromo-1h-indole

Cat. No. B074566
Key on ui cas rn: 1484-27-1
M. Wt: 196.04 g/mol
InChI Key: YHIWBVHIGCRVLE-UHFFFAOYSA-N
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Patent
US06359130B1

Procedure details

To a solution of the above bromide (1.09 g, 2.8 mmol) in benzene (60 mL) and N-methylpyrrolidinone (6 mL) was added 4,4′-dimethoxybenzhydrol (818 mg, 3.4 mmol) and p-toluenesulfonic acid (532 mg, 2.8 mmol), and the mixture was heated to reflux. After 24 hours the reaction was cooled to room temperature and diluted with ethyl acetate (200 mL). The organic layer was washed with NaHCO3 (2×), H2O (2×), and brine(2×). The organic layer was dried over anhydrous MgSO4, filtered and solvent was removed in vacuo. The crude material was purified via column chromatography (10% EtOAc-hexane) to provide the desired DMB protected 3-bromo indole derivative (1.5 g, 2.4 mmol, 87% yield) as an orange solid: (MS m/z (M+H) 615, 617).
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
818 mg
Type
reactant
Reaction Step One
Quantity
532 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
[Br-:1].COC1C=CC(C(O)C2C=CC(OC)=CC=2)=CC=1.[C:20]1([CH3:30])[CH:25]=[CH:24][C:23](S(O)(=O)=O)=[CH:22][CH:21]=1.C[N:32]1[CH2:36]CCC1=O>C1C=CC=CC=1.C(OCC)(=O)C>[Br:1][C:30]1[C:20]2[C:25](=[CH:24][CH:23]=[CH:22][CH:21]=2)[NH:32][CH:36]=1

Inputs

Step One
Name
Quantity
1.09 g
Type
reactant
Smiles
[Br-]
Name
Quantity
818 mg
Type
reactant
Smiles
COC1=CC=C(C(C2=CC=C(C=C2)OC)O)C=C1
Name
Quantity
532 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
6 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Name
Quantity
60 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to reflux
WASH
Type
WASH
Details
The organic layer was washed with NaHCO3 (2×), H2O (2×), and brine(2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was purified via column chromatography (10% EtOAc-hexane)
CUSTOM
Type
CUSTOM
Details
to provide the desired DMB

Outcomes

Product
Name
Type
product
Smiles
BrC1=CNC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.4 mmol
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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